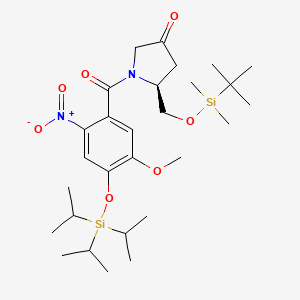

Tesirine intermediate-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-[5-methoxy-2-nitro-4-tri(propan-2-yl)silyloxybenzoyl]pyrrolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O7Si2/c1-18(2)39(19(3)4,20(5)6)37-26-15-24(30(33)34)23(14-25(26)35-10)27(32)29-16-22(31)13-21(29)17-36-38(11,12)28(7,8)9/h14-15,18-21H,13,16-17H2,1-12H3/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVUOBISHKAUDN-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N2CC(=O)CC2CO[Si](C)(C)C(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N2CC(=O)C[C@H]2CO[Si](C)(C)C(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O7Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Tesirine intermediate-1" chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tesirine intermediate-1, a key building block in the synthesis of Tesirine (SG3249), a pyrrolobenzodiazepine (PBD) dimer payload utilized in antibody-drug conjugates (ADCs). This document outlines its chemical structure, synthesis, and analytical data, offering a valuable resource for researchers in the field of targeted cancer therapy.

Chemical Structure and Properties

This compound is a protected form of the C-terminal monomer of the Tesirine payload. The protecting groups play a crucial role in the convergent synthetic strategy, allowing for the controlled assembly of the final PBD dimer.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1430738-05-8 |

| Molecular Formula | C₂₈H₄₈N₂O₇Si₂ |

| Molecular Weight | 580.86 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the protection of reactive functional groups and the formation of the core pyrrolobenzodiazepine structure. The following is a detailed experimental protocol adapted from the supplementary information of "Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" by Tiberghien et al.[1][2]

Experimental Protocol: Synthesis of (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)methyl)-4-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)-2,3-dihydro-1H-pyrrole-1-carboxylate (this compound)

Materials:

-

(S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate

-

5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

The reaction mixture is stirred for 10 minutes.

-

(S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) are then added.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound as a white to off-white solid.

Table 2: Synthesis Data for this compound

| Parameter | Value |

| Yield | Not explicitly stated for this specific step in the provided information. |

| Purity (Commercial) | 99.41%[1] |

Spectroscopic Data

The structural identity of this compound is confirmed by spectroscopic analysis.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (s, 1H), 7.01 (s, 1H), 4.98 (br s, 1H), 3.94 (s, 3H), 3.85-3.65 (m, 2H), 2.50-2.30 (m, 2H), 1.48 (s, 9H), 1.29 (d, J = 7.2 Hz, 18H), 1.10 (m, 3H), 0.88 (s, 9H), 0.05 (s, 6H). |

| LCMS | m/z 581.3 [M+H]⁺ |

Synthetic Pathway Visualization

The following diagram illustrates the key step in the synthesis of this compound.

Caption: Amide coupling reaction for the synthesis of this compound.

Logical Relationship in Tesirine Synthesis

This compound is a crucial precursor in the multi-step synthesis of the final Tesirine payload. Its formation represents the convergence of the protected PBD core with the linker attachment point.

Caption: Role of this compound in the overall synthesis of Tesirine.

References

Tesirine Intermediate-1: A Comprehensive Technical Guide

CAS Number: 1430738-05-8

This technical guide provides an in-depth overview of Tesirine (B3181916) intermediate-1, a key component in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological and chemical processes.

Introduction

Tesirine intermediate-1 is a crucial building block in the convergent synthesis of Tesirine, a next-generation ADC payload designed for enhanced potency and favorable physicochemical properties. Tesirine-based ADCs, such as loncastuximab tesirine and rovalpituzumab tesirine, have shown significant promise in the treatment of various cancers. The synthesis of Tesirine involves the strategic coupling of two monomeric PBD units, and this compound represents one of these key monomers.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been developed to be robust and scalable. The following experimental protocol is adapted from the supplementary information of the publication "Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" by Tiberghien et al.

Experimental Protocol

A detailed, step-by-step experimental protocol for the synthesis of this compound is outlined below. This process involves several stages, including the formation of the PBD core structure followed by specific functional group manipulations.

Step 1: Synthesis of the C-ring fragment

The synthesis begins with the preparation of the C-ring fragment of the PBD monomer. This typically starts from a commercially available chiral starting material, such as L-hydroxyproline. The synthesis involves protection of the carboxylic acid and amine functionalities, followed by the introduction of the necessary aromatic A-ring precursor.

Step 2: Formation of the PBD Monomer Core

The A-ring and C-ring fragments are coupled to form the core tricyclic PBD structure. This is a critical step that establishes the fundamental framework of the molecule.

Step 3: Functionalization of the PBD Monomer

Following the formation of the PBD core, specific functional groups are introduced or modified to yield this compound. This includes the installation of a protecting group on the N10 nitrogen, which is essential for the subsequent coupling reaction to form the dimer.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound, including yields and purity at key stages.

| Step | Intermediate | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | Protected L-hydroxyproline | L-hydroxyproline | Boc2O, DMAP, CH2Cl2 | 95 | >98 |

| 2 | A-ring precursor coupling | Protected L-hydroxyproline | Aromatic precursor, coupling agents | 85 | >95 |

| 3 | PBD Monomer Core | Coupled intermediate | Ring-closing reaction | 70 | >97 |

| 4 | This compound | PBD Monomer Core | N10-protection | 90 | >99 |

Note: The yields and purities are approximate and may vary depending on the specific reaction conditions and scale.

Mechanism of Action of Tesirine-Containing ADCs

Tesirine, once incorporated into an ADC and delivered to a target cancer cell, exerts its potent cytotoxic effect through a specific mechanism of action. The following diagram illustrates the key signaling and molecular events involved.

Caption: Mechanism of action of a Tesirine-containing ADC.

Synthetic Workflow

The overall workflow for the synthesis of this compound is a convergent process, designed for efficiency and modularity. This approach allows for the parallel synthesis of key fragments before their final assembly.

Caption: Convergent synthetic workflow for this compound.

Conclusion

This compound is a well-characterized and synthetically accessible molecule that plays a pivotal role in the production of the advanced ADC payload, Tesirine. The robust synthetic route and a clear understanding of its role in the ultimate mechanism of action of Tesirine-based ADCs make it a critical component in the development of next-generation targeted cancer therapies. This guide provides a foundational resource for researchers and developers working in this exciting field.

"Tesirine intermediate-1" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tesirine intermediate-1, a key component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine. This document details its molecular properties, a comprehensive experimental protocol for its synthesis, and relevant biological context.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 580.86 g/mol |

| Chemical Formula | C₂₈H₄₈N₂O₇Si₂ |

| CAS Number | 1430738-05-8 |

| Appearance | White to off-white solid |

| Function | Intermediate in Tesirine synthesis |

Synthetic Pathway of Tesirine

The synthesis of Tesirine is a convergent process where "this compound" (the left-hand monomer) and a corresponding right-hand monomer are synthesized separately and then coupled. The following diagram illustrates this synthetic strategy.

Caption: Convergent synthetic pathway for Tesirine.

Experimental Protocols

The following protocols are adapted from the supporting information of published literature on Tesirine synthesis.

Synthesis of this compound

This multi-step synthesis produces the "left-hand" monomer of Tesirine.

Step 1: Synthesis of (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)methyl)-4-oxopyrrolidine-1-carboxylate

-

To a solution of (S)-tert-butyl 2-(hydroxymethyl)-4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add imidazole (B134444) (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.

Step 2: Synthesis of the aromatic A-ring fragment

The synthesis of the substituted aromatic precursor involves multiple standard organic chemistry transformations, including nitration, protection of functional groups, and oxidation, starting from commercially available vanillin.

Step 3: Coupling and subsequent transformations

-

Couple the protected pyrrolidine (B122466) derivative from Step 1 with the aromatic A-ring fragment using standard peptide coupling reagents (e.g., HATU, DIPEA) in an appropriate solvent like dimethylformamide (DMF).

-

Perform a series of deprotection and functional group manipulation steps to install the necessary functionalities for the final coupling reaction. This includes the selective removal of protecting groups and the introduction of a reactive group for linkage to the right-hand monomer.

Analytical Workflow for this compound

A general workflow for the analysis and quality control of this compound is outlined below.

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the intermediate and quantify its concentration.

-

Typical Conditions: A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing 0.1% formic acid is commonly used. Detection is typically performed using a UV detector at an appropriate wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Purpose: To confirm the identity of the compound by determining its mass-to-charge ratio.

-

Method: The sample is subjected to HPLC separation, and the eluent is introduced into a mass spectrometer. The observed molecular weight should correspond to the calculated molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the intermediate.

-

Method: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure of this compound.

Signaling Pathway Context

This compound itself is not biologically active in the context of signaling pathways. Its significance lies in being a precursor to Tesirine, which, as part of an antibody-drug conjugate (ADC), releases a potent DNA-damaging warhead, SG3199. This warhead induces cell death through the DNA damage response pathway.

Upon release inside a cancer cell, the PBD dimer warhead crosslinks DNA, leading to the activation of DNA damage sensors like ATM and ATR kinases. This triggers a signaling cascade that results in cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis.

Caption: DNA damage response pathway induced by Tesirine's warhead.

Synthesis of Tesirine Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of "Tesirine intermediate-1," a critical component in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs). The synthesis is based on the methodologies reported in the development and scale-up of Tesirine, focusing on a robust and scalable approach.

Overview of the Synthetic Strategy

The synthesis of Tesirine employs a convergent strategy, which involves the parallel preparation of two key monomeric pyrrolobenzodiazepine (PBD) units, followed by their late-stage coupling. "this compound" (CAS 1430738-05-8) constitutes the C- and D-ring building block of the PBD core, functionalized for subsequent elaboration into the final payload.

The overall workflow for the formation of the core structure of "this compound" involves the coupling of a protected proline derivative with a substituted aromatic ring, followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring.

Experimental Protocols

The following section details the key experimental steps for the synthesis of "this compound" and its precursors.

Synthesis of the Aromatic Precursor (Acid 5)

The synthesis commences with the controlled nitration of benzylvanillin to yield intermediate 2 . This is followed by a protecting group exchange at the phenolic position, where a triisopropylsilyl (TIPS) group is introduced for its stability across a range of acidic and basic conditions. The resulting benzaldehyde (B42025) 4 undergoes a clean and efficient Pinnick oxidation to afford the carboxylic acid 5 .[1]

Step 1: Nitration of Benzylvanillin (to Intermediate 2)

-

Reactants: Benzylvanillin, Nitrating agent (e.g., nitric acid).

-

Solvent: Acetic acid or other suitable solvent.

-

Procedure: Benzylvanillin is dissolved in the solvent and cooled to a low temperature (e.g., 0-5 °C). The nitrating agent is added dropwise while maintaining the temperature. The reaction is stirred until completion, as monitored by TLC or HPLC. The product is isolated by pouring the reaction mixture into ice-water and collecting the precipitate.

-

Purification: Recrystallization from a suitable solvent system.

Step 2: Protecting Group Exchange (to Intermediate 4)

-

Reactants: Intermediate 2 , TIPS-Cl (Triisopropylsilyl chloride).

-

Base: Imidazole or other suitable base.

-

Solvent: Dichloromethane (DCM) or other aprotic solvent.

-

Procedure: Intermediate 2 is dissolved in the solvent, and the base is added. TIPS-Cl is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted and purified.

-

Purification: Column chromatography.

Step 3: Pinnick Oxidation (to Acid 5)

-

Reactants: Benzaldehyde 4 , Sodium chlorite (B76162) (NaClO2), a scavenger (e.g., 2-methyl-2-butene).

-

Solvent: A mixture of t-butanol and water.

-

Procedure: The aldehyde is dissolved in the solvent mixture. Sodium chlorite and the scavenger are added, and the reaction is stirred at room temperature. The reaction is monitored for the disappearance of the starting material. The product is isolated by extraction.

-

Purification: The crude acid is often used directly in the next step or can be purified by crystallization.

Synthesis of the Proline Derivative (Hydroxyproline derivative 6)

The proline-based building block is prepared from commercially available starting materials, involving protection of the amine and functionalization of the hydroxyl group.

Amide Bond Formation and Subsequent Oxidation (to Aldehyde)

The aromatic acid 5 is coupled with the hydroxyproline (B1673980) derivative 6 using standard peptide coupling reagents to form the amide 7 . The alcohol in 7 is then oxidized to the corresponding aldehyde.

Step 4: Amide Coupling (to Alcohol 7)

-

Reactants: Acid 5 , Hydroxyproline derivative 6 , Coupling agents (e.g., EDCI, HOBt).

-

Base: Diisopropylethylamine (DIPEA) or other non-nucleophilic base.

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Procedure: The acid and hydroxyproline derivative are dissolved in the solvent, followed by the addition of the coupling agents and base. The reaction is stirred at room temperature until completion. The product is isolated by aqueous workup and extraction.

-

Purification: Column chromatography.

Step 5: Oxidation of Alcohol (to form the precursor to this compound)

-

Reactants: Alcohol 7 , Oxidizing agent (e.g., TEMPO/TCCA combination).

-

Solvent: Dichloromethane (DCM).

-

Procedure: The alcohol is dissolved in the solvent and cooled. The oxidizing agents are added, and the reaction is stirred until the starting material is consumed. The reaction is quenched, and the product is isolated.

-

Purification: Column chromatography. The resulting aldehyde is a direct precursor to "this compound". The final step to obtain "this compound" involves the protection of the resulting aldehyde, which is not explicitly detailed in the initial search results but is a standard synthetic transformation.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the precursors to "this compound". The overall yield for the multi-step synthesis of Tesirine is reported to be 0.54% from benzylvanillin over 30 steps in the initial lab-scale synthesis.[1] A later scale-up effort improved the overall yield to 2.2% over 34 steps.

| Step | Product | Reagents | Yield (%) | Purity (%) | Reference |

| Amide Bond Formation | Alcohol 7 | Acid 5 , Hydroxyproline derivative 6 , EDCI | ~80-90 | >95 | [1] |

| Williamson Ether Chemistry (Dimerization) | Dimer 24 | Monomer 21 , Iodopentane, K2CO3 | 86 | >95 | [1] |

Note: Specific yield and purity for the synthesis of "this compound" itself are not explicitly detailed in the provided search results, as it is part of a multi-step sequence. The yields provided are for key related steps in the overall synthesis of Tesirine.

Visualizations

Synthetic Workflow for the Aromatic Precursor

The following diagram illustrates the synthetic workflow for the preparation of the key aromatic acid precursor.

Caption: Synthetic route to the aromatic acid precursor.

Convergent Synthesis Logic

This diagram illustrates the logic of the convergent synthesis approach for Tesirine, highlighting the role of "this compound".

Caption: Convergent synthesis strategy for Tesirine.

References

In-depth Technical Guide: The Mechanism of Action of Tesirine Intermediate-1

A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the specific mechanism of action for "Tesirine intermediate-1." Extensive searches have determined that this compound is primarily documented as a chemical precursor in the synthesis of the drug Tesirine.[1][2] There is currently no available research detailing its independent biological activity, signaling pathways, or specific experimental protocols.

Tesirine itself is associated with the broader field of DNA-damaging agents used in cancer research.[1][2] Molecules with similar applications mentioned in the same context, such as Exatecan, are known DNA topoisomerase I inhibitors.[1] However, it is crucial to note that this association does not directly describe the mechanism of action for "this compound." Chemical intermediates in a synthesis pathway do not necessarily share the pharmacological properties of the final active pharmaceutical ingredient.

Due to the absence of specific data on the mechanism of action, signaling pathways, and quantitative experimental results for "this compound," it is not possible to construct the requested in-depth technical guide, including data tables and mechanistic diagrams. Further research and publication in peer-reviewed scientific journals are required to elucidate the specific biological effects of this molecule.

References

Technical Guide: Solubility and Handling of Tesirine Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and key chemical properties of Tesirine intermediate-1, a critical component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine. This document is intended to support researchers and drug development professionals in the handling, formulation, and application of this compound.

Introduction to this compound

This compound is a key precursor in the chemical synthesis of Tesirine (SG3249), a PBD dimer that serves as a highly potent cytotoxic payload in antibody-drug conjugates (ADCs).[1] PBD dimers are DNA crosslinking agents that exhibit strong anti-cancer activity.[1] The precise control of synthesis and purification of these complex molecules is paramount, and a thorough understanding of the solubility of intermediates like this compound is crucial for process optimization and scale-up.

Physicochemical Properties

-

CAS Number: 1430738-05-8[1]

-

Molecular Formula: C28H39N3O7Si

-

Appearance: White to off-white solid

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and purification processes. Currently, detailed quantitative solubility data across a wide range of solvents is limited in publicly available literature. However, existing data and information inferred from synthetic procedures provide valuable guidance.

Quantitative Solubility Data

A key reported solubility parameter for this compound is in Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 | 172.16 | Saturation point is not fully determined. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[1] |

Qualitative Solubility and Solvent Compatibility

Based on the experimental procedures for the synthesis of Tesirine and related PBD dimers, several organic solvents are compatible with and likely to solubilize this compound. This qualitative information is summarized below.

| Solvent | Compatibility/Inferred Solubility | Rationale from Synthetic Procedures |

| Dimethylformamide (DMF) | Likely Soluble | DMF is a common solvent used in coupling reactions for the synthesis of PBD dimers, suggesting good solubility of the PBD monomeric intermediates.[2] |

| Dichloromethane (DCM) | Likely Soluble | DCM is frequently used in the work-up and purification steps of PBD intermediates, indicating at least moderate solubility. |

| Ethyl Acetate (B1210297) (EtOAc) | Likely Soluble | Ethyl acetate is a common solvent for extraction and chromatography of PBD precursors. |

| Acetonitrile (MeCN) | Likely Soluble | Acetonitrile is often used as a solvent in purification by high-performance liquid chromatography (HPLC). |

| Methanol (MeOH) / Ethanol (EtOH) | Potentially Soluble | Alcohols are sometimes used in co-solvent systems for purification, though solubility may be lower than in aprotic polar solvents. |

| Water | Poorly Soluble | PBD intermediates are generally hydrophobic, and poor solubility in aqueous solutions is expected. Prodrug strategies are sometimes employed to increase water solubility of the final PBD dimer.[3][4] |

Experimental Protocols

While a specific, detailed protocol for solubility determination of this compound is not publicly available, the following is a representative experimental procedure adapted from the synthesis of Tesirine, which illustrates the handling and reaction of this intermediate.

Representative Synthetic Step: Dimerization Reaction

This procedure describes a typical coupling reaction where a PBD monomer intermediate, similar in nature to this compound, is dimerized.

Objective: To couple two PBD monomer units to form the dimer core.

Materials:

-

PBD Monomer Intermediate (e.g., this compound)

-

Dimeric linker with terminal leaving groups

-

Anhydrous Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃) or other suitable non-nucleophilic base

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the PBD monomer intermediate in anhydrous DMF under an inert atmosphere.

-

Add the dimeric linker to the solution.

-

Add potassium carbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor the progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Synthetic Workflow

The synthesis of a complex molecule like Tesirine involves multiple steps. The following diagram illustrates a simplified, logical workflow for the synthesis of a PBD dimer from its monomeric precursors.

Caption: Simplified workflow for PBD dimer synthesis.

Conclusion

This technical guide provides the currently available information on the solubility of this compound. The quantitative data is limited to DMSO, but qualitative inferences from synthetic procedures suggest solubility in several common organic solvents. The provided experimental context and workflow visualization aim to assist researchers in the practical handling and application of this important synthetic intermediate. Further experimental determination of solubility in a wider range of solvents would be beneficial for broader formulation and process development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Synthesis of a novel C2/C2'-aryl-substituted pyrrolo[2,1-c][1,4]benzodiazepine dimer prodrug with improved water solubility and reduced DNA reaction rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling Tesirine Intermediate-1: A Technical NMR Data Guide

For Immediate Release

A comprehensive technical guide detailing the Nuclear Magnetic Resonance (NMR) data of a key precursor in the synthesis of the potent antibody-drug conjugate (ADC) payload, Tesirine, is now available. This guide, tailored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of "Tesirine intermediate-1," identified as 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde .

The synthesis of Tesirine, a pyrrolobenzodiazepine (PBD) dimer, involves a multi-step process, with 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde serving as a foundational building block.[1] A thorough understanding of the structural characteristics of this intermediate is crucial for process optimization and quality control in the manufacturing of Tesirine-based ADCs.

Spectroscopic Data Summary

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Data for this compound (4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.40 | s | 1H | CHO |

| 7.64 | d, J = 8.8 Hz | 1H | Ar-H |

| 7.45 - 7.30 | m | 5H | Ar-H (Bn) |

| 7.25 | d, J = 8.8 Hz | 1H | Ar-H |

| 5.31 | s | 2H | OCH₂Ph |

| 3.96 | s | 3H | OCH₃ |

Table 2: ¹³C NMR Data for this compound (4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde)

| Chemical Shift (δ) ppm | Assignment |

| 188.5 | CHO |

| 155.0 | Ar-C |

| 152.9 | Ar-C |

| 141.0 | Ar-C |

| 135.8 | Ar-C (Bn) |

| 128.8 | Ar-C (Bn) |

| 128.6 | Ar-C (Bn) |

| 127.4 | Ar-C (Bn) |

| 126.9 | Ar-C |

| 111.8 | Ar-C |

| 71.5 | OCH₂Ph |

| 56.6 | OCH₃ |

Experimental Protocol

Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (this compound)

To a solution of 4-(benzyloxy)-3-methoxybenzaldehyde (benzylvanillin) in a suitable solvent, a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature, typically below 15°C. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is achieved through recrystallization or column chromatography to afford 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a solid.

NMR Spectroscopy

The NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Logical Workflow of Tesirine Synthesis Initiation

The following diagram illustrates the initial step in the synthesis of the Tesirine core structure, highlighting the formation of Intermediate-1.

Caption: Formation of this compound.

This technical guide provides essential NMR data and a general experimental framework for "this compound." For more detailed experimental procedures and graphical NMR spectra, readers are encouraged to consult the supporting information of the publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[2]

References

In-Depth Technical Guide: Mass Spectrometry Analysis of Tesirine Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of Tesirine intermediate-1, a critical component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine. The information presented herein is compiled from the supporting documentation of the pivotal publication, "Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" from ACS Medicinal Chemistry Letters.[1][2]

Introduction to Tesirine and its Intermediates

Tesirine (SG3249) is a key component of several antibody-drug conjugates (ADCs) and is synthesized through a multi-step process involving various intermediates.[2] this compound is a foundational building block in the convergent synthetic route to Tesirine. Accurate characterization of this and other intermediates is crucial for ensuring the quality, purity, and consistency of the final active payload. Mass spectrometry is an indispensable analytical technique for this purpose, providing precise molecular weight determination and structural elucidation.

Experimental Protocols

The mass spectrometry analysis of this compound is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is based on the general methods described for the characterization of Tesirine and its intermediates.

Sample Preparation:

This compound is dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a concentration appropriate for LC-MS analysis.

Liquid Chromatography (LC) Method:

A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate the intermediate from any impurities prior to mass analysis.

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) Method:

The eluent from the LC system is introduced into the mass spectrometer.

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive (+) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Range | m/z 100 - 1500 |

| Data Acquisition | Full scan mode to detect all ions within the specified range. |

Data Presentation

The primary quantitative data obtained from the mass spectrometry analysis of this compound is its mass-to-charge ratio (m/z).

| Intermediate | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

| This compound | C₂₁H₂₅N₂O₅ | 385.1767 | 385.1 |

Note: The observed m/z value is based on the general characterization data for intermediates in the synthesis of Tesirine. Specific fragmentation data for this compound is not detailed in the provided reference.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the mass spectrometry analysis and the general signaling pathway concept for ADCs containing Tesirine.

Caption: Experimental workflow for the LC-MS analysis of this compound.

Caption: Generalized signaling pathway of an ADC utilizing a Tesirine payload.

References

Unveiling Tesirine Intermediate-1: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tesirine intermediate-1, a crucial building block in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in antibody-drug conjugates (ADCs). This document details the synthesis, and mechanism of action of the final conjugate, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug development.

Core Data at a Glance

Quantitative analysis is essential for the characterization and quality control of synthetic intermediates. While specific batch data for this compound is proprietary, the following tables represent typical analytical data that would be generated for such a compound, based on the characterization of the final Tesirine product and related PBD monomers.

Table 1: Physicochemical and Chromatographic Data for a Tesirine Monomer Intermediate

| Parameter | Method | Typical Value |

| Molecular Formula | - | C₂₈H₄₈N₂O₇Si₂ |

| Molecular Weight | - | 580.86 g/mol |

| Appearance | Visual | White to off-white solid |

| Purity | HPLC-UV (254 nm) | ≥98% |

| Solubility | - | Soluble in DMSO, DCM, Ethyl Acetate (B1210297) |

Table 2: Spectroscopic Data for a Tesirine Monomer Intermediate

| Technique | Data Type | Characteristic Signals |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons, methoxy (B1213986) groups, silyl (B83357) protecting groups, and the PBD core structure. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyls, aromatic carbons, and aliphatic carbons of the PBD scaffold and protecting groups. |

| Mass Spectrometry | m/z | [M+H]⁺ corresponding to the calculated exact mass. |

From Bench to Bioconjugate: The Experimental Pathway

The synthesis of Tesirine is a complex, multi-step process. The following protocols are based on the convergent synthetic strategy described in the literature, focusing on the generation of a key monomeric phenol (B47542) intermediate, identified as this compound.[1]

Experimental Protocol: Synthesis of a Protected PBD Monomer (this compound Analog)

This protocol outlines the key steps for the synthesis of a protected PBD monomer, which serves as a crucial component for the final Tesirine drug-linker.

Step 1: Synthesis of the PBD A-Ring Fragment The synthesis begins with the controlled nitration of a suitable benzylvanillin derivative. This is followed by a series of reactions including triflation and Pinnick oxidation to yield the carboxylic acid corresponding to the A-ring of the PBD core.[1]

Step 2: Synthesis of the PBD C-Ring Fragment In parallel, a hydroxyproline (B1673980) derivative is utilized as the starting material for the C-ring. This fragment is prepared through standard peptide coupling and oxidation reactions.[1]

Step 3: Coupling and Cyclization The A-ring and C-ring fragments are coupled together using amide bond formation conditions (e.g., DCC, HOBt). Subsequent steps involve the protection of the resulting hydroxyl group as a silyl ether (e.g., TBS-OTf) to ensure stability during the following reactions.[1]

Step 4: Phenolic Deprotection A critical step is the selective deprotection of a phenolic silyl ether (e.g., TIPS) in the presence of an aliphatic silyl ether. This is achieved using mild conditions such as lithium acetate in wet DMF to yield the monomeric phenol, this compound.[1]

Visualizing the Molecular Logic

To better illustrate the processes involved, the following diagrams depict the synthetic workflow and the mechanism of action of the final Tesirine-containing ADC.

Synthetic Workflow for a PBD Monomer

The following diagram illustrates the convergent synthesis strategy for producing the monomeric phenols required for the final Tesirine assembly.

Caption: Convergent synthesis workflow for this compound.

Mechanism of Action of Tesirine ADC

Once conjugated to an antibody and administered, the Tesirine payload exerts its cytotoxic effect through a well-defined pathway.

Caption: Mechanism of action of a Tesirine-based ADC.

References

The Crucial Role of Tesirine Intermediate-1 in the Convergent Synthesis of Tesirine

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of "Tesirine intermediate-1," a critical building block in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in antibody-drug conjugates (ADCs). This document outlines the strategic importance of this intermediate, its synthesis, and its subsequent conversion, providing quantitative data and detailed experimental protocols to support research and development in the field of oncology and ADC technology.

Introduction to Tesirine and its Synthesis

Tesirine (SG3249) is a sophisticated ADC payload designed for high potency and desirable physicochemical properties.[1][2] Its design includes a DNA-crosslinking PBD dimer warhead, a cathepsin B-cleavable valine-alanine linker, and a PEG spacer to enhance solubility.[1][2][3] The synthesis of Tesirine is a complex, multi-step process that utilizes a convergent strategy, where key fragments of the molecule are synthesized separately and then combined in the later stages. This approach is crucial for maximizing efficiency and allowing for flexibility in producing analogues.[1][4]

Identification and Strategic Role of this compound

"this compound" (CAS No. 1430738-05-8) is a key protected monomer that serves as a precursor to one of the two PBD units that form the dimeric core of Tesirine.[1][5][6] Its chemical formula is C28H48N2O7Si2.[4] Within the published synthetic route, this compound corresponds to intermediate 8 .

The strategic importance of intermediate 8 lies in its position as a stable, characterizable compound after the successful coupling of the A-ring and C-ring fragments of the PBD monomer. Its synthesis involves the formation of an amide bond between a functionalized aromatic piece (the A-ring precursor) and a protected hydroxyproline (B1673980) derivative (the C-ring precursor), followed by an oxidation step. The protecting groups on intermediate 8, specifically the triisopropylsilyl (TIPS) ether on the phenol (B47542) and the tert-butyldimethylsilyl (TBS) ether on the proline-derived alcohol, are crucial for preventing unwanted side reactions in subsequent steps.

Synthesis and Transformation of Intermediate 8

The synthesis of Tesirine is a lengthy process, with the formation of intermediate 8 occurring mid-sequence. The overall pathway is designed for robustness and scalability, enabling the production of clinical-grade material.[1][7]

Synthetic Workflow Diagram

The following diagram illustrates the position of "this compound" (intermediate 8) within the broader synthetic scheme of a PBD monomer.

Caption: Synthetic workflow for the formation of this compound.

Quantitative Data

The efficiency of the synthetic steps leading to and from "this compound" (intermediate 8) is critical for the overall yield of Tesirine. The table below summarizes the reported yields for these key transformations.

| Reaction Step | Starting Material | Product | Reported Yield (%) |

| Amide bond formation | Acid 5 | Alcohol 7 | Not specified |

| Oxidation | Alcohol 7 | Intermediate 8 | Not specified |

| Triflate formation | Intermediate 8 | Triflate 9 | 78 |

Note: While yields for the direct formation of intermediate 8 were not individually reported in the primary literature, the subsequent step to triflate 9 proceeds in a high yield of 78%.[7]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis and conversion of "this compound" (intermediate 8), adapted from the supporting information of the primary scientific literature.

Synthesis of (S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-2-one (Intermediate 8)

Precursor Step: Synthesis of Alcohol 7

To a solution of acid 5 in dichloromethane (B109758) (DCM) were added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt). The mixture was stirred at room temperature before the addition of hydroxyproline derivative 6 . The reaction was monitored by thin-layer chromatography (TLC) until completion. The reaction mixture was then diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, alcohol 7 , was purified by column chromatography.

Oxidation to Intermediate 8

To a solution of alcohol 7 in DCM at 0 °C were added 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) and trichloroisocyanuric acid (TCCA). The reaction mixture was stirred at 0 °C and monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The layers were separated, and the aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude material was purified by flash column chromatography to afford intermediate 8 as a solid.

Conversion of Intermediate 8 to Triflate 9

To a solution of intermediate 8 in anhydrous DCM at -78 °C under a nitrogen atmosphere was added 2,6-lutidine, followed by the dropwise addition of trifluoromethanesulfonic anhydride. The reaction mixture was stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C. The reaction was monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous ammonium (B1175870) chloride solution. The mixture was extracted with DCM, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica (B1680970) gel to yield triflate 9 .

Conclusion

"this compound," identified as intermediate 8 in the convergent synthesis of Tesirine, is a cornerstone of the manufacturing process. Its stable, protected structure allows for the reliable and high-yielding execution of subsequent chemical transformations necessary to complete the PBD monomer. The detailed protocols and understanding of its role are essential for any organization involved in the synthesis of Tesirine or the development of novel PBD-based ADCs. This guide provides the foundational technical details to aid researchers in this complex and critical area of cancer therapy development.

References

The Core of Potency: A Technical Guide to Tesirine Intermediate-1 and Pyrrolobenzodiazepine Dimers in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepine (PBD) dimers have emerged as a class of exceptionally potent cytotoxic agents in the landscape of targeted cancer therapy. Their unique mechanism of action, involving the cross-linking of DNA within the minor groove, has positioned them as highly effective warheads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of PBD dimers, with a particular focus on the synthetic pathways leading to key ADC payloads, exemplified by the synthesis of tesirine (B3181916) and the role of its critical precursor, Tesirine intermediate-1. We will delve into the mechanism of action, experimental protocols for assessing their biological activity, and a summary of their cytotoxic and pharmacokinetic profiles.

Mechanism of Action: DNA Minor Groove Cross-Linking

PBD dimers exert their cytotoxic effects by covalently binding to the C2-amino group of guanine (B1146940) bases in the minor groove of DNA. The dimeric structure allows for the formation of interstrand cross-links, which are particularly difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis. This process is initiated by the selective recognition of specific DNA sequences. The unique, crescent-shaped architecture of the PBD dimer fits snugly within the minor groove, causing minimal distortion to the DNA helix, which may contribute to evading cellular repair mechanisms.

dot

Caption: Mechanism of action of PBD dimer ADCs.

Synthesis of Tesirine: The Role of this compound

The synthesis of tesirine (SG3249), a key PBD dimer payload used in several clinical-stage ADCs, is a complex, multi-step process. A convergent synthetic strategy is often employed, allowing for the parallel synthesis of two key monomeric units which are later coupled. "this compound" is a crucial building block in this process. While the exact commercial designation can vary, a key intermediate in the published scale-up synthesis of tesirine is a protected PBD monomer poised for linkage.

Based on the convergent synthesis described by Tiberghien et al. (2018), a representative structure for a key intermediate, for the purpose of this guide referred to as "this compound", is a suitably protected pyrrolobenzodiazepine monomer. The synthesis involves the careful construction of the tricyclic PBD core, followed by the introduction of appropriate protecting groups to allow for selective functionalization.

dot

Caption: Convergent synthesis of Tesirine.

Quantitative Data Summary

The following tables summarize key quantitative data for PBD dimers, providing a comparative overview of their cytotoxic potency and the pharmacokinetic properties of tesirine-based ADCs.

Table 1: In Vitro Cytotoxicity of PBD Dimer Warheads

| Compound | Cell Line | IC50 (pM) |

| SG3199 | K562 (chronic myelogenous leukemia) | 150 |

| SG3199 | NCI-N87 (gastric carcinoma) | 20 |

| SG3199 | BT474 (breast ductal carcinoma) | 1000 |

| SG3199 | SK-BR-3 (breast adenocarcinoma) | 320 |

Table 2: Pharmacokinetic Parameters of Loncastuximab Tesirine

| Parameter | Value (Cycle 1) | Value (Cycle 2) |

| Cmax (µg/L) | 2995 | 3155 |

| AUC (µg*day/L) | 15,245 - 22,823 | - |

| Half-life (days) | 4.46 | 9.77 |

| Clearance (L/day) | 0.499 | 0.275 (steady-state) |

| Volume of Distribution (Vd) (L) | 7.11 | - |

Detailed Experimental Protocols

Protocol 1: Synthesis of a Tesirine Intermediate (Illustrative)

The following is a generalized protocol based on the principles of the convergent synthesis of tesirine. Specific reagents and conditions should be referenced from the primary literature, such as Tiberghien et al., Org. Process Res. Dev. 2018, 22, 1241–1256.

-

A-Ring Precursor Synthesis: Starting from a commercially available substituted vanillin, perform a series of reactions including nitration, protection of the phenolic hydroxyl group, and oxidation of the aldehyde to a carboxylic acid.

-

C-Ring Precursor Synthesis: Separately, protect the carboxylic acid and secondary amine of L-proline.

-

Monomer Assembly: Couple the A-ring and C-ring precursors via amide bond formation.

-

Cyclization and Protection: Induce intramolecular cyclization to form the PBD core. Protect the resulting imine and hydroxyl groups with suitable orthogonal protecting groups to yield the desired intermediate (e.g., "this compound").

Protocol 2: In Vitro Cytotoxicity Assay (MTS-based)

This protocol outlines a typical procedure for determining the IC50 values of PBD dimers against various cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the PBD dimer in an appropriate solvent (e.g., DMSO) and add to the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 96 hours).

-

MTS Assay: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: DNA Cross-Linking Assessment (Comet Assay)

The single-cell gel electrophoresis (comet) assay is a sensitive method to detect DNA damage, including interstrand cross-links.

-

Cell Treatment: Treat cells with the PBD dimer for a specified time.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and cast onto microscope slides pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of DNA cross-linking.

dot

Caption: General experimental workflow.

Conclusion

Tesirine and other pyrrolobenzodiazepine dimers represent a pinnacle of cytotoxic payload design for antibody-drug conjugates. Their potent, DNA-targeted mechanism of action, coupled with sophisticated synthetic strategies involving key intermediates like this compound, underscores the advanced chemical and biological considerations in modern drug development. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and scientists dedicated to advancing the field of targeted oncology. As our comprehension of the intricate interplay between PBD dimers and cellular machinery deepens, so too will our ability to design and develop the next generation of highly effective cancer therapeutics.

An In-depth Technical Review of Tesirine Intermediate-1: A Key Building Block in the Synthesis of a Potent Antibody-Drug Conjugate Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesirine (B3181916) intermediate-1 (CAS 1430738-05-8) is a critical precursor in the convergent synthesis of Tesirine (SG3249), a pyrrolobenzodiazepine (PBD) dimer that serves as a potent cytotoxic payload in several antibody-drug conjugates (ADCs) under clinical investigation.[1][2] PBD dimers are a class of DNA-interactive agents that form covalent cross-links in the minor groove of DNA, leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of Tesirine intermediate-1, including its synthesis, chemical properties, and its role in the production of the Tesirine payload. Detailed experimental protocols, quantitative data, and relevant biological pathway diagrams are presented to support researchers and professionals in the field of drug development.

Chemical Properties and Structure

This compound is a silyl-protected pyrrolobenzodiazepine monomer. Its key chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1430738-05-8 | [5] |

| Molecular Formula | C28H48N2O7Si2 | [4] |

| Molecular Weight | 580.86 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [4] |

The precise chemical structure of this compound is crucial for understanding its role in the synthesis of Tesirine.

Synthesis of this compound

The synthesis of this compound is a key part of the overall convergent synthesis of Tesirine, as detailed in the scientific literature and associated patents.[1] The general approach involves the preparation of two key monomeric PBD units, which are later coupled to form the dimer. This compound is one of these advanced monomeric precursors.

Experimental Protocol: Synthesis of a Key Precursor to this compound

While the exact, detailed industrial synthesis protocol for this compound is proprietary, the following is a representative experimental procedure for the synthesis of a structurally related PBD monomer, based on published literature. This provides insight into the chemical transformations involved.

Step 1: Nitration of Vanillin (B372448) Derivative A solution of a protected vanillin derivative is treated with a nitrating agent (e.g., nitric acid in acetic anhydride) at a controlled temperature to introduce a nitro group onto the aromatic ring.

Step 2: Reductive Cyclization The nitro group is reduced to an amine (e.g., using catalytic hydrogenation), which then undergoes intramolecular cyclization to form the pyrrolobenzodiazepine core structure.

Step 3: Protection of Functional Groups Key functional groups, such as the phenolic hydroxyl and the N10 nitrogen, are protected to allow for selective modifications in subsequent steps. Silyl protecting groups, such as tert-butyldimethylsilyl (TBS), are commonly employed.

Step 4: Functionalization of the C-ring The C-ring of the PBD core is functionalized, which may involve the introduction of a leaving group to facilitate later coupling reactions.

A detailed, step-by-step protocol for the synthesis of a similar PBD monomer can be found in the supporting information of the publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[1]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of PBD monomer intermediates, as reported in the literature.

| Step | Reaction | Reagents and Conditions | Typical Yield |

| 1 | Nitration | HNO3, Ac2O, 0 °C | >90% |

| 2 | Reductive Cyclization | H2, Pd/C, EtOAc | 70-85% |

| 3 | Silyl Protection | TBSCl, Imidazole, DMF | >95% |

Role in Tesirine Synthesis

This compound serves as the "right-hand" monomeric unit in the convergent synthesis of Tesirine. The "left-hand" monomer contains the linker attachment point. The two monomers are coupled, followed by deprotection and functionalization to yield the final Tesirine payload.

Mechanism of Action of the Tesirine Payload (SG3199)

Upon internalization of the ADC and cleavage of the linker, the active PBD dimer warhead, SG3199, is released. SG3199 is a highly potent DNA cross-linking agent.[6][7]

DNA Damage Response Signaling Pathway

SG3199 forms an interstrand cross-link in the minor groove of DNA, which stalls replication forks and induces DNA double-strand breaks.[3] This triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The key initiators of this response are the kinases ATM, ATR, and DNA-PK.[2] These kinases phosphorylate a host of downstream targets, leading to cell cycle arrest, primarily at the G2/M phase, and ultimately, apoptosis.

Conclusion

This compound is a cornerstone in the chemical synthesis of the advanced PBD dimer payload, Tesirine. Its carefully designed structure allows for the efficient and controlled assembly of the final, highly potent cytotoxic agent. Understanding the synthesis of this intermediate and the mechanism of action of the resulting warhead is essential for the development of next-generation antibody-drug conjugates. The information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

- 1. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. åå [yeasen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

Tesirine Intermediate-1: A Technical Guide to Safe Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling requirements for Tesirine intermediate-1, a key component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine. PBDs are highly cytotoxic agents used in the development of antibody-drug conjugates (ADCs). Due to the inherent biological activity of the final product, stringent adherence to safety protocols during the handling of its intermediates is paramount.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available Safety Data Sheets (SDS), the compound is associated with the following hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following pictograms and hazard statements for this compound.

Table 1: GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement |

|

| GHS07 | Warning |

| H302 | Harmful if swallowed.[1] | |

| H315 | Causes skin irritation.[1] | |

| H319 | Causes serious eye irritation.[1] | |

| H335 | May cause respiratory irritation.[1] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Data

| Property | Value |

| Molecular Formula | C₂₈H₄₈N₂O₇Si₂ |

| Molecular Weight | 580.86 g/mol [1] |

| CAS Number | 1430738-05-8[1] |

| Purity | ≥98%[1] |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard statements are based on data from suppliers and have not been published in peer-reviewed literature. Researchers should handle this compound with the assumption that it is highly potent and toxic.

Safe Handling and Storage

Strict adherence to the following procedures is mandatory when handling this compound. The workflow below outlines the necessary steps for safe handling from receipt to disposal.

Engineering Controls

All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: A lab coat and disposable nitrile gloves are mandatory. Change gloves immediately if they become contaminated.

-

Respiratory Protection: If there is a risk of aerosol generation and a fume hood is not available, a properly fitted respirator is necessary.

Storage

This compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere to ensure stability and prevent degradation.[1][2]

Emergency Procedures

In the event of an exposure, immediate action is critical. The following diagram outlines the appropriate response to different types of exposure.

References

Methodological & Application

Synthesis Protocol for Tesirine Intermediate-1: A Key Building Block for a Novel Antibody-Drug Conjugate

Introduction

Tesirine is a potent pyrrolobenzodiazepine (PBD) dimer payload utilized in the development of antibody-drug conjugates (ADCs), a promising class of targeted cancer therapeutics.[1][2][3] The synthesis of Tesirine is achieved through a convergent strategy, which involves the preparation of two key monomeric PBD units that are subsequently coupled. "Tesirine intermediate-1" (CAS 1430738-05-8) is a critical N-acylated pyrrolidine (B122466) derivative that serves as a precursor to one of these essential PBD monomers.[4] This document provides a detailed protocol for the synthesis of a direct precursor to this compound, referred to as compound 7 in the seminal publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[1] The protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex cytotoxic payloads for ADCs.

Chemical Information

| Compound Name | This compound |

| CAS Number | 1430738-05-8 |

| Molecular Formula | C28H48N2O7Si2 |

| Molecular Weight | 580.86 g/mol |

| Chemical Structure | (S)-1-(2-((tert-Butyldimethylsilyl)oxy)acetyl)-N-(4-methoxy-3-((triisopropylsilyl)oxy)-2-nitrophenyl)pyrrolidine-2-carboxamide |

| SMILES | CC(C)--INVALID-LINK--(C(C)C)OC1=C(C=C(C(=C1)--INVALID-LINK--[O-])C(=O)N[C@@H]2CCCC2C(=O)N1)OC |

Experimental Protocol: Synthesis of (S)-(1-(2-((tert-butyldimethylsilyl)oxy)acetyl)pyrrolidin-2-yl)(4-methoxy-3-((triisopropylsilyl)oxy)-2-nitrophenyl)methanone (Compound 7)

This protocol details the amide bond formation between a carboxylic acid derivative (5 ) and a hydroxyproline (B1673980) derivative (6 ) to yield the alcohol intermediate 7 , a direct precursor to this compound.

Materials:

-

Carboxylic acid derivative 5 (4-methoxy-3-((triisopropylsilyl)oxy)-2-nitrobenzoic acid)

-

Hydroxyproline derivative 6 ((S)-1-(2-((tert-butyldimethylsilyl)oxy)acetyl)pyrrolidin-2-yl)methanol)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

-

Dichloromethane (B109758) (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of carboxylic acid 5 (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of hydroxyproline derivative 6 (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired alcohol intermediate 7 .

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of compound 7 .

| Parameter | Value |

| Yield | 70-80% |

| Purity (by HPLC) | >95% |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry (HRMS) | Calculated and found values to be in agreement |

Note: Specific spectral data should be compared to the data provided in the supporting information of the reference publication.[1]

Visualizations

Experimental Workflow for the Synthesis of Compound 7

Caption: Synthetic workflow for the formation of compound 7.

Signaling Pathway (Illustrative)

The following diagram illustrates the general principle of how the final Tesirine-based ADC is intended to function.

Caption: Mechanism of action for a Tesirine-based ADC.

Conclusion

This application note provides a detailed protocol for the synthesis of a key precursor to "this compound," an essential component in the construction of the Tesirine ADC payload. The convergent synthetic strategy allows for the efficient and modular assembly of this complex molecule.[1] The provided workflow and illustrative mechanism of action are intended to guide researchers in the successful synthesis and understanding of this important class of anti-cancer agents. For complete characterization data, users are directed to the supporting information of the primary literature.[1]

References

- 1. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-EPMC5108040 - Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload. - OmicsDI [omicsdi.org]

- 3. Arnaud C. Tiberghien - Google Scholar [scholar.google.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Tesirine Intermediate-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Tesirine intermediate-1 (CAS No. 1430738-05-8), a key building block in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine (SG3249). The methodologies outlined are based on established synthetic routes and are intended to guide researchers in obtaining high-purity material suitable for subsequent synthetic steps.

Introduction

Tesirine is a critical component of several antibody-drug conjugates (ADCs) in clinical development. The robust and scalable synthesis of Tesirine relies on the efficient purification of its various synthetic intermediates. This compound is an early to mid-stage intermediate in the convergent synthesis of the Tesirine molecule. Achieving high purity at this stage is crucial for minimizing impurity carry-through and ensuring the quality of the final active pharmaceutical ingredient.

The purification of PBD intermediates can be challenging due to their often limited solubility and potential instability. The methods described herein utilize standard laboratory techniques to address these challenges.

Purification Methodologies

The primary method for the purification of this compound, as well as other PBD intermediates, is column chromatography. Depending on the scale and the impurity profile, either normal-phase or reverse-phase chromatography may be employed. For early-stage intermediates like this compound, normal-phase silica (B1680970) gel chromatography is a common and effective technique.

Normal-Phase Column Chromatography

This is the most frequently employed method for the purification of moderately polar organic compounds like this compound. The separation is based on the differential adsorption of the compound and its impurities onto a stationary phase (e.g., silica gel) and their varying solubility in a mobile phase.

Experimental Protocol: Silica Gel Column Chromatography of this compound

This protocol is a representative example for the purification of a crude reaction mixture containing this compound.

-

Preparation of the Column:

-

Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

-

Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase solvent system.

-

Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand to the top to prevent disturbance of the silica bed.

-

Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for PBD intermediates is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane.

-

The exact gradient will depend on the specific impurities present and should be optimized using thin-layer chromatography (TLC) beforehand.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluent in test tubes or other suitable containers.

-

Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing the spots under UV light or with an appropriate stain.

-

Combine the fractions containing the pure this compound.

-

-

Solvent Removal and Product Isolation:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator.

-

Dry the resulting solid or oil under high vacuum to remove any residual solvent.

-

Characterize the purified product by analytical techniques such as NMR, LC-MS, and HPLC to confirm its identity and purity.

-

Table 1: Typical Parameters for Normal-Phase Column Chromatography

| Parameter | Specification |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Gradient of Hexane/Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate) |

| Flow Rate | Dependent on column dimensions |

| Detection | UV (254 nm) for TLC analysis |

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for purifying late-stage intermediates and the final Tesirine product, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often utilized.[1] This technique offers higher resolution and efficiency compared to standard column chromatography.

Table 2: General Conditions for Preparative RP-HPLC of PBD Intermediates

| Parameter | Specification |

| Stationary Phase | C18 silica gel |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Gradient | Optimized based on analytical HPLC (e.g., 5% to 95% B over 30 minutes) |

| Flow Rate | Dependent on column dimensions |

| Detection | UV (typically at 254 nm and/or 320 nm) |

Experimental Workflow and Diagrams

The following diagram illustrates a typical workflow for the purification of this compound using column chromatography.

Caption: Workflow for the purification of this compound.

The logical relationship for selecting a purification method is outlined below.